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Abstract

CP-LC-0743 is a novel, ionizable cationic amino lipid that has demonstrated significant
potential in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of RNA-based
therapeutics, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2] Derived
from the naturally occurring amino acid homocysteine, CP-LC-0743 is engineered to facilitate
the encapsulation and subsequent intracellular delivery of nucleic acid payloads.[3][4][5] This
technical guide provides a comprehensive overview of the chemical structure, synthesis, and
physicochemical properties of CP-LC-0743, along with detailed experimental protocols for its
synthesis and application in LNP formulations.

Chemical Structure and Physicochemical Properties

CP-LC-0743 is characterized by a multi-component structure comprising a homocysteine-
derived core, two hydrophobic lipid tails, and an ionizable head group. This architecture is
pivotal for its function as a delivery vehicle, enabling both stable encapsulation of RNA in
circulation and efficient endosomal escape within target cells.

The formal chemical name for CP-LC-0743 is 3-[[4-[[2-(dimethylamino)ethyllamino]-3-[(2-hexyl-
1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester.[2][4]

Table 1: Physicochemical Properties of CP-LC-0743
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Property Value Reference

CAS Number 3040858-73-6 [3][4]

Molecular Formula C45H87N304S [2][4]

Molecular Weight 766.3 g/mol [1114]
3-[[4-[[2-

(dimethylamino)ethyllamino]-3-
Formal Name [(2-hexyl-1-oxodecyl)amino]-4-  [2][4]
oxobutyl]thio]-propanoic acid,

9Z-octadecen-1-yl ester

An ionizable cationic amino
Description lipid derived from [31[4]I5]

homocysteine.

Purity >98% [4]
Typically supplied as a solution

Formulation ) ypicaty stpp [4]
in ethanol.

- Soluble in ethanol at >10
Solubility L. [4]
mg/mL.

Storage Temperature -20°C [4115]

Synthesis of CP-LC-0743

The synthesis of CP-LC-0743 involves a multi-step process centered around a homocysteine
thiolactone core. The following protocol is a representative synthesis based on related
methodologies for this class of ionizable lipids.

Synthesis Pathway

The synthesis of CP-LC-0743 can be conceptualized in a two-step process starting from
homocysteine thiolactone. The first step involves the acylation of the amino group of the
homocysteine core with a lipid tail. The second step is the ring-opening of the thiolactone with a
functionalized amine, followed by esterification.
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A simplified reaction pathway for the synthesis of CP-LC-0743.

Experimental Protocol for Synthesis

The following is a detailed experimental protocol for the synthesis of CP-LC-0743:
Step 1: Acylation of Homocysteine Thiolactone

e To a solution of DL-homocysteine thiolactone hydrochloride (1 equivalent) in anhydrous
dichloromethane, add triethylamine (1.1 equivalents) at room temperature.

e Add 2-hexyldecanoic acid (1 equivalent), followed by N-(3-dimethylaminopropyl)-N'-
ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and 4-dimethylaminopyridine
(DMAP) (0.1 equivalents).

 Stir the reaction mixture at room temperature overnight.

e Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude acylated homocysteine thiolactone.

Step 2: Ring Opening and Esterification

Dissolve the crude acylated homocysteine thiolactone in a suitable solvent such as
tetrahydrofuran (THF).

Add N,N-dimethylethylenediamine (1.2 equivalents) to the solution and stir at room
temperature for 2 hours.

In a separate flask, prepare a solution of oleyl alcohol (1 equivalent) with a coupling agent
such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP in
dichloromethane.

Add the product from the ring-opening reaction to the oleyl alcohol solution.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

Concentrate the filtrate under reduced pressure.

Purification:

Purify the crude product using automated flash chromatography (e.g., CombiFlash NextGen
300+).

Employ a gradient elution, starting from 100% dichloromethane and gradually increasing the
polarity to a 50% mixture of 80/20/1 dichloromethane/methanol/ammonium hydroxide.

Collect the fractions containing the pure CP-LC-0743.

Combine the pure fractions and remove the solvent under vacuum to yield the final product.
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Characterization:

e Analyze the final product by high-performance liquid chromatography (HPLC) with a charged
aerosol detector (CAD) to confirm purity.

o Characterize the structure by mass spectrometry (MS) and nuclear magnetic resonance
(NMR) spectroscopy.

Application in Lipid Nanoparticle Formulation

CP-LC-0743 is a key component in the formulation of LNPs for RNA delivery. These LNPs are
typically composed of four components: an ionizable lipid (CP-LC-0743), a phospholipid (e.g.,
DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).

LNP Formulation Workflow
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A general workflow for the formulation of RNA-loaded LNPs using CP-LC-0743.

Experimental Protocol for LNP Formulation

e Preparation of Lipid Stock Solution: Prepare a stock solution of CP-LC-0743, 1,2-distearoyl-
sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-
methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol at a specific molar ratio (e.g.,
50:10:38.5:1.5).

o Preparation of RNA Solution: Prepare a solution of the RNA cargo (mMRNA or circRNA) in an
acidic aqueous buffer (e.qg., citrate buffer, pH 4.0).

o LNP Formation:
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o Utilize a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems).

o Set the flow rates for the lipid-ethanol phase and the RNA-aqueous phase to achieve a
desired ratio (e.g., 3:1 agueous:organic).

o The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating
the RNA.

o Purification:

o Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4
to remove the ethanol and unencapsulated RNA. This also neutralizes the surface charge
of the LNPs.

e Characterization:

o Determine the particle size and polydispersity index (PDI) using dynamic light scattering
(DLS).

o Measure the zeta potential to assess the surface charge.

o Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen assay).

o Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 um filter.

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Mechanism of Action in RNA Delivery

The efficacy of CP-LC-0743 in RNA delivery is attributed to its ionizable nature. At the acidic pH
used during LNP formulation, the tertiary amine in the headgroup of CP-LC-0743 becomes
protonated, acquiring a positive charge. This positive charge facilitates the electrostatic
interaction with the negatively charged phosphate backbone of the RNA, leading to efficient
encapsulation.
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Once the LNPs are administered in vivo and taken up by cells into endosomes, the acidic
environment of the endosome (pH ~5.5-6.5) again leads to the protonation of CP-LC-0743.
This positive charge promotes the interaction of the LNP with the anionic lipids of the
endosomal membrane, leading to membrane destabilization and the release of the RNA cargo
into the cytoplasm, where it can be translated into protein. At physiological pH (7.4) in the
bloodstream, CP-LC-0743 is largely neutral, which is thought to reduce toxicity and non-
specific interactions.

Conclusion

CP-LC-0743 represents a significant advancement in the field of ionizable lipids for RNA
delivery. Its unique chemical structure, derived from homocysteine, provides a robust platform
for the formulation of stable and effective lipid nanoparticles. The synthetic pathway, while
requiring careful execution and purification, is amenable to producing high-purity material for
research and clinical development. The detailed protocols provided in this guide offer a
foundation for the synthesis of CP-LC-0743 and its formulation into LNPs, enabling further
exploration of its potential in the development of next-generation RNA therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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